molecular formula C13H9NO2 B3355616 9h-Carbazole-1-carboxylic acid CAS No. 6311-19-9

9h-Carbazole-1-carboxylic acid

Cat. No.: B3355616
CAS No.: 6311-19-9
M. Wt: 211.22 g/mol
InChI Key: DHHFGQADZVYGIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Carbazole-1-carboxylic acid (C₁₃H₉NO₂, average mass 211.22 g/mol) is a carbazole derivative with a carboxylic acid functional group at position 1. It serves as a critical intermediate in synthesizing bioactive molecules and materials. Key synthesis methods include:

  • Suzuki coupling followed by Cadogan reductive cyclization: Achieves 65% overall yield in four steps, enabling scalable production .
  • Esterification: Conversion to methyl 9H-carbazole-1-carboxylate (C₁₄H₁₁NO₂) via refluxing with methanolic HCl, yielding 92% .

Applications span antiviral drug development (e.g., neurotropic alphavirus inhibitors) and alkaloid synthesis . Its reactivity at the carboxylic acid group allows derivatization for tailored properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Carbazole-1-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the direct carboxylation of 9H-carbazole using carbon dioxide under high pressure and temperature conditions. Another approach involves the oxidation of 9H-carbazole to form this compound using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used in conjunction with carbon dioxide to facilitate the carboxylation reaction. Additionally, continuous flow reactors are utilized to maintain optimal reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

9H-Carbazole-1-carboxylic acid is characterized by its carbazole backbone, which consists of a fused ring structure containing nitrogen. This structural feature contributes to its biological activity and potential applications in synthesis and drug development.

Medicinal Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, several N-substituted carbazoles derived from this compound have shown significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. The zones of inhibition for these compounds ranged from 10.3 mm to 26.08 mm at specific concentrations, indicating their potential as therapeutic agents against infections .

Antitumor Activity
The compound has also been investigated for its antitumor properties. Research indicates that certain derivatives exhibit cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer). The lethal concentration (LC50) values for these compounds were reported between 35.6 µg/mL and 80.0 µg/mL, demonstrating their potential in cancer therapy .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
this compound is utilized in the development of OLEDs due to its excellent photophysical properties. Its derivatives serve as electron transport materials, enhancing the efficiency and stability of OLED devices. The incorporation of carbazole moieties into polymer matrices has been shown to improve charge transport properties significantly .

Polymer Chemistry
In polymer science, the compound serves as a building block for synthesizing various functional polymers. Its ability to participate in polymerization reactions allows for the creation of materials with tailored properties for applications in coatings, adhesives, and electronic devices .

Antioxidant Applications

This compound has been recognized for its antioxidant capabilities. It helps prevent oxidative stress by scavenging free radicals, making it valuable in food preservation and cosmetic formulations. The compound's antioxidant activity is attributed to its ability to donate electrons and stabilize free radicals, thereby protecting other molecules from oxidative damage .

Case Studies

Application AreaStudy ReferenceKey Findings
AntimicrobialKumar et al. (2015)Demonstrated significant antibacterial activity against multiple strains with varying zones of inhibition .
AntitumorSharma et al. (2018)Reported effective cytotoxicity against MCF-7 cell lines with LC50 values ranging from 35.6 to 80 µg/mL .
OLEDsRecent Advances in Organic ElectronicsHighlighted the use of carbazole derivatives in improving OLED performance through enhanced charge transport .
AntioxidantStudies on Natural AntioxidantsShowed effective free radical scavenging abilities, contributing to food preservation strategies .

Mechanism of Action

The mechanism of action of 9H-Carbazole-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF). Additionally, it can modulate oxidative stress pathways, reducing inflammation and preventing cellular damage .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Modifications at Position 1

Compound Substituent Key Properties/Applications Synthesis Yield Reference
9H-Carbazole-1-carboxylic acid -COOH Antiviral intermediate; precursor for ester/amide derivatives 65% (Suzuki)
Methyl 9H-carbazole-1-carboxylate -COOCH₃ Higher volatility; intermediate for further functionalization 92%
1-Ethyl-9H-carbazole -C₂H₅ Increased lipophilicity; potential for organic electronics N/A

Key Insight : Esterification enhances solubility in organic solvents, facilitating purification , while alkylation (e.g., ethyl) modifies electronic properties for materials science .

Substituent Modifications at Position 2 or 6

Compound Substituent Key Properties/Applications Synthesis Yield Reference
2-Hydroxy-9H-carbazole-1-carboxylic acid -OH at C2 Chelation potential for metal ions; molecular weight 227.22 g/mol N/A
6-Chloro-9H-carbazole-1-carboxylic acid -Cl at C6 Enhanced antiviral activity; used in compound 42 (neurotropic alphavirus inhibitor) 100%

Key Insight : Chlorination at C6 improves bioactivity, likely due to electron-withdrawing effects enhancing target binding . Hydroxylation at C2 introduces hydrogen-bonding sites for cation recognition .

Substituent Modifications at Position 9

Compound Substituent Key Properties/Applications Synthesis Yield Reference
This compound -H Base compound for functionalization 65%
9-Benzyl-9H-carbazole -CH₂C₆H₅ Fluorescence applications; rare-earth cation recognition N/A
9-Propyl-9H-carbazole -C₃H₇ Low hazard profile; used in material science N/A

Key Insight : Substitution at position 9 (e.g., benzyl) extends conjugation, enhancing fluorescence for sensor applications . Propyl substitution increases steric bulk without significant hazards .

Extended Aromatic Systems

Compound Structure Key Properties/Applications Reference
3-(4-Phenylquinolin-2-yl)-9H-carbazole Quinoline-phenyl appendage at C3 Materials science; electronic properties
9-(2-(2-Methoxyethoxy)ethyl)-9H-carbazole Polyether chain at C9 Solubility in polar solvents; potential OLED applications

Key Insight: Extended aromatic systems (e.g., quinoline) improve charge transport properties, making these derivatives suitable for optoelectronic devices .

Biological Activity

9H-Carbazole-1-carboxylic acid (CAS No. 6311-19-9) is a significant compound in the field of medicinal chemistry, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a carboxyl group at the 1-position of the carbazole ring, which enhances its reactivity and biological activity. Its unique structure allows it to interact with various biological targets, making it a valuable compound in research.

The biological activity of this compound is primarily attributed to its ability to inhibit angiogenesis and modulate oxidative stress pathways. It has been shown to block the activity of vascular endothelial growth factor (VEGF), a key player in angiogenesis, thereby potentially reducing tumor growth and metastasis. Additionally, it can reduce inflammation by modulating oxidative stress pathways, which may prevent cellular damage.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For instance, certain carbazole derivatives have shown significant inhibition rates against various cancer cell lines:

CompoundCell LineInhibition Rate (%)
7b7901>70
11aA875>70
14aMARC-145Low toxicity

These findings suggest that modifications in the molecular structure of carbazole derivatives can enhance their selectivity towards cancer cells while minimizing toxicity to normal cells .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A study found that certain N-substituted carbazoles exhibited potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The zones of inhibition ranged from 10.3 to 15.4 mm at MIC values between 6.2 to 50 µg/mL .

Study on Antitumor Effects

In one notable study, researchers synthesized a series of N-substituted carbazoles and assessed their antitumor activities against human breast carcinoma cell lines. Compounds containing electron-donating groups showed enhanced basicity and reduced acidity, contributing to their increased anticancer efficacy .

Hypoglycemic Activity

Another study investigated the hypoglycemic effects of carbazole derivatives. One compound demonstrated hypoglycemic activity comparable to pioglitazone, with mechanisms involving the AMP-activated protein kinase (AMPK) pathway, crucial for metabolic regulation .

Properties

IUPAC Name

9H-carbazole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHHFGQADZVYGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286032
Record name 9h-carbazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-19-9
Record name Carbazole-1-carboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43525
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9h-carbazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

9h-Carbazole-1-carboxylic acid
9h-Carbazole-1-carboxylic acid
9h-Carbazole-1-carboxylic acid
9h-Carbazole-1-carboxylic acid
9h-Carbazole-1-carboxylic acid
9h-Carbazole-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.